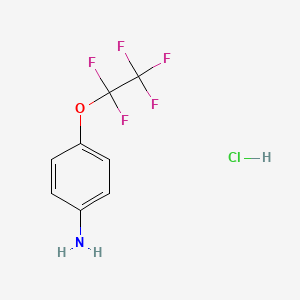

4-(Perfluoroethoxy)aniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(Perfluoroethoxy)aniline hydrochloride” is an organofluorine compound. It’s a derivative of aniline, which is an organic compound with the formula C6H5NH2 . It’s used as a precursor to various potential and real applications .

Synthesis Analysis

The synthesis of anilines, including “4-(Perfluoroethoxy)aniline hydrochloride”, can be achieved through various methods such as interfacial polymerization, rapid mixing in hydrochloric acid medium, and classical bulk polymerization method .Molecular Structure Analysis

The molecular structure of “4-(Perfluoroethoxy)aniline hydrochloride” is C8H7ClF5NO, with a molecular weight of 263.592 Da . It’s similar to aniline, which has the formula C6H5NH2 .Chemical Reactions Analysis

The chemical reactions of “4-(Perfluoroethoxy)aniline hydrochloride” could be similar to those of aniline hydrochloride. For instance, aniline hydrochloride can undergo hydrolysis, resulting in an acidic solution .Aplicaciones Científicas De Investigación

Polyaniline and Polypyrrole Comparative Study

A study comparing the preparation of polyaniline and polypyrrole illustrated the differences in their oxidation processes and the resultant conductivity properties. This research highlights the importance of the oxidant-to-monomer ratio and the type of acid used in synthesizing conductive polymers, which could be relevant for applications involving 4-(Perfluoroethoxy)aniline hydrochloride in conductive materials or coatings (Blinova et al., 2007).

Interpolyelectrolyte Complexes with High Ionic Conductivity

Another study focused on the polymerization of aniline in the presence of a perfluorinated polysulfonic acid, leading to the formation of soluble interpolyelectrolyte complexes. These complexes demonstrated high proton and electrical conductivity, suggesting applications in fuel cells or other electrochemical devices (Boeva & Sergeyev, 2014).

Surface Modification for Membrane Distillation

Research on making ceramic membranes hydrophobic for direct contact membrane distillation (DCMD) applications used perfluorinated silanes for surface treatments. This study's methodology could be adapted for modifying surfaces with 4-(Perfluoroethoxy)aniline hydrochloride to enhance hydrophobicity and thermal stability in separation processes (Hendren et al., 2009).

Synthesis of Polyurethane Cationomers with Anil Groups

The synthesis of polyurethane cationomers incorporating anil groups for the development of fluorescent polymeric films shows the versatility of aniline derivatives in material science. This could provide a foundation for utilizing 4-(Perfluoroethoxy)aniline hydrochloride in creating novel materials with specific optical properties (Buruianǎ et al., 2005).

Corrosion Inhibition by Aniline Derivatives

A study on the corrosion inhibition properties of aniline derivatives on mild steel in acidic solutions indicates potential applications in protecting materials against corrosion. This research could guide the development of corrosion inhibitors using 4-(Perfluoroethoxy)aniline hydrochloride (Daoud et al., 2014).

Propiedades

IUPAC Name |

4-(1,1,2,2,2-pentafluoroethoxy)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NO.ClH/c9-7(10,11)8(12,13)15-6-3-1-5(14)2-4-6;/h1-4H,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILWDDCYQVXKTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC(C(F)(F)F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Perfluoroethoxy)aniline hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2921593.png)

![4-(4-chlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2921600.png)

![5-{2-Hydroxy-3-[(3-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2921608.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2921609.png)

![Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2921615.png)

![Methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2921616.png)